Ethcathinone

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethcathinone can be synthesized through various methods. One common route involves the reaction of propiophenone with ethylamine in the presence of a reducing agent. The reaction typically proceeds under controlled temperature and pressure conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions: Ethcathinone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can yield secondary amines.

Substitution: this compound can undergo substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted this compound derivatives.

Applications De Recherche Scientifique

Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.

Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.

Medicine: Explored for its potential use in treating certain neurological disorders.

Industry: Utilized in the development of new synthetic routes and chemical processes

Mécanisme D'action

Ethcathinone exerts its effects primarily through interactions with monoamine transporters. It acts as a moderately active releaser of noradrenaline and a weak inhibitor of dopamine reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects . The molecular targets include noradrenaline transporters, serotonin transporters, and dopamine transporters .

Comparaison Avec Des Composés Similaires

Ethcathinone is structurally and functionally similar to other synthetic cathinones, such as:

Mthis compound: Similar stimulant effects but differs in the substitution pattern on the amine group.

Mephedrone: Known for its potent stimulant and empathogenic effects.

Dimethylcathinone: Exhibits similar stimulant properties but with different pharmacokinetics

Uniqueness: this compound’s unique combination of moderate noradrenaline release and weak dopamine reuptake inhibition distinguishes it from other synthetic cathinones. This unique profile contributes to its specific stimulant effects and potential therapeutic applications .

Activité Biologique

Ethcathinone, a synthetic cathinone, is a derivative of cathinone, which is found in the khat plant. It has gained attention due to its psychoactive properties and potential for abuse. This compound is structurally similar to other stimulant drugs, such as amphetamines, and exhibits a range of biological activities that can lead to significant health risks.

This compound's chemical structure allows it to interact with neurotransmitter systems, particularly those involving dopamine (DA) and serotonin (5-HT). It acts primarily as a dopamine reuptake inhibitor and a serotonin releaser , which contributes to its stimulant effects. The structure-activity relationship (SAR) studies indicate that modifications in its chemical structure can significantly alter its potency and efficacy as a stimulant .

Table 1: Structure-Activity Relationship of this compound

| Modification | Effect on Potency | Mechanism of Action |

|---|---|---|

| α-Methyl Group | Increases potency | Enhances lipophilicity |

| Hydroxyl Group | Decreases potency | Poor blood-brain barrier penetration |

| Aryl Substitution | Variable effects | Alters receptor binding affinity |

Biological Effects

This compound has been associated with various neurological effects , including seizures, agitation, and hyperactivity. A notable case study highlighted severe neurological toxicity following this compound use, where a patient experienced multiple tonic-clonic seizures and severe hyponatremia after ingesting a product marketed as "legal ecstasy" containing this compound .

Case Study Overview

- Patient Profile : 22-year-old female

- Symptoms : Tonic-clonic seizures, confusion, hyperreflexia

- Treatment : Intubation due to recurrent seizures; corrected hyponatremia with hypertonic saline

- Outcome : Rapid recovery; prolonged hospitalization due to rhabdomyolysis

Toxicological Profile

The toxicological profile of this compound reveals its potential for serious adverse effects. It has been linked to conditions such as:

- Seizures : Due to excessive serotonin activity leading to serotonin syndrome.

- Hyponatremia : Often exacerbated by excessive water intake during intoxication episodes.

- Rhabdomyolysis : Resulting from increased motor activity and muscle breakdown.

Table 2: Reported Toxicological Effects of this compound

| Effect | Description |

|---|---|

| Seizures | Multiple episodes following ingestion |

| Hyponatremia | Severe electrolyte imbalance |

| Rhabdomyolysis | Muscle breakdown leading to kidney damage |

Research Findings

Recent studies have focused on the pharmacological effects of this compound compared to other synthetic cathinones. Research indicates that this compound exhibits significant dopaminergic activity , comparable to that of methamphetamine, making it a potent stimulant .

Key Findings:

- This compound is more potent than its enantiomeric counterparts in stimulating locomotor activity in animal models.

- It shows a high potential for abuse due to its rewarding properties linked to dopamine release.

- The combination with other substances (e.g., methylone) can exacerbate toxic effects, leading to complex clinical presentations .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying ethcathinone in forensic or research samples?

- Methodological Answer: this compound is typically characterized using infrared (IR) and Raman spectroscopy to identify its structural fingerprints. Theoretical calculations (e.g., B3LYP/6-311++G(d,p) level density functional theory) are used to predict vibrational modes, which are cross-validated with experimental spectra . Gas chromatography-mass spectrometry (GC-MS) is employed for isomer differentiation, with retention times and major ion peaks (e.g., m/z 134 for isothis compound) aiding in identification . For crystalline samples, X-ray crystallography provides precise structural data (e.g., bond angles, unit cell parameters) as shown in Table 1 of .

Q. How can researchers determine the purity and stability of this compound under varying experimental conditions?

- Methodological Answer: Stability studies involve analyzing this compound’s degradation profile under controlled temperatures (e.g., 25°C to 132°C) using high-performance liquid chromatography (HPLC) or thermogravimetric analysis (TGA) . highlights concentration changes at specific temperatures, though precise protocols require calibration with reference standards. For purity assessment, nuclear magnetic resonance (NMR) and elemental analysis are critical, particularly to detect synthetic by-products like phenylacetone isomers .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and theoretical spectroscopic data for this compound?

- Methodological Answer: Discrepancies often arise from approximations in computational models. Use potential energy distribution (PED) analysis to attribute spectral peaks to specific molecular vibrations (e.g., C=O stretching at 1694 cm⁻¹ in IR/Raman spectra). Adjust basis sets (e.g., 6-311++G(d,p) vs. smaller sets) or incorporate solvent effects in simulations to improve alignment with experimental data . Cross-validation with alternative techniques like X-ray diffraction () or liquid chromatography-tandem mass spectrometry (LC-MS/MS) can resolve ambiguities .

Q. What strategies are effective for differentiating this compound from its isomers in seized samples?

- Methodological Answer: Isomers like isothis compound are differentiated using GC-MS retention times (6.5 min for this compound vs. 5.4 min for isothis compound) and fragmentation patterns (m/z 58 for this compound vs. m/z 134 for isothis compound) . Synthesis of reference isomers (e.g., from α-bromopropiophenone) and comparison with seized samples via NMR or IR spectroscopy provides definitive identification . For ambiguous cases, hyphenated techniques like GC/IR or LC-MS/MS with collision-induced dissociation (CID) enhance specificity .

Q. How should pharmacological studies be designed to evaluate this compound’s metabolic activity and neurotoxic effects?

- Methodological Answer: In vitro models (e.g., neurotransmitter reuptake assays in synaptosomes) quantify this compound’s effects on dopamine and norepinephrine transporters . In vivo studies require dose-response analyses in animal models (e.g., rats) to assess locomotor stimulation, hyperthermia, or toxicity. Since this compound is a metabolite of diethylpropion, comparative studies with its parent compound are essential to isolate its pharmacological contributions . Ethical approval and adherence to institutional guidelines (e.g., 3Rs principles) are mandatory .

Q. What are the best practices for addressing ethical challenges in this compound research involving animal or human tissues?

- Methodological Answer: Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. For animal research, minimize sample sizes via power analysis and prioritize non-invasive endpoints (e.g., behavioral assays over terminal procedures). For human tissue studies, ensure compliance with biobanking regulations and anonymize data to protect donor privacy . Document ethical considerations explicitly in methodology sections to satisfy peer-review standards .

Q. How can synthesis pathways be optimized to minimize by-products like phenylacetone isomers in this compound production?

- Methodological Answer: By-products arise from contaminated precursors or reaction conditions (e.g., α-bromopropiophenone reacting with ethylamine). Optimize synthesis by using purified reagents, controlling reaction temperatures, and monitoring intermediates via thin-layer chromatography (TLC). Post-synthesis purification via recrystallization or column chromatography removes isomers .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting data between this compound’s predicted and observed pharmacological potency?

- Methodological Answer: Discrepancies may stem from differences in metabolism (e.g., species-specific cytochrome P450 activity) or assay conditions (e.g., buffer pH affecting receptor binding). Replicate experiments across multiple models (e.g., transfected cell lines vs. primary neurons) and validate results using orthogonal methods (e.g., electrophysiology alongside radioligand binding assays) .

Propriétés

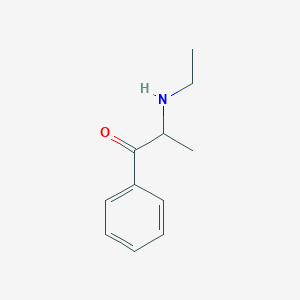

IUPAC Name |

2-(ethylamino)-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-12-9(2)11(13)10-7-5-4-6-8-10/h4-9,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMHIBZGTAPASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939595 | |

| Record name | 2-(Ethylamino)-1-phenyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18259-37-5 | |

| Record name | Ethcathinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18259-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethcathinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018259375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Ethylamino)-1-phenyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHCATHINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV3BCK77BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.